A Technical Guide to the Molecular Weight and Exact Mass of 2-(1,4-diazepan-1-yl)-N-ethylacetamide Dihydrochloride
A Technical Guide to the Molecular Weight and Exact Mass of 2-(1,4-diazepan-1-yl)-N-ethylacetamide Dihydrochloride
Introduction
In the landscape of modern drug discovery and development, the precise characterization of a new chemical entity (NCE) is a foundational requirement. Among the most fundamental of these characteristics are the molecular weight and exact mass. While often used interchangeably in broader chemical discourse, for the pharmaceutical scientist, the distinction is critical and has profound implications for structural elucidation, purity assessment, and metabolic profiling. Mass spectrometry (MS) stands as the definitive analytical technique for these determinations, providing unparalleled sensitivity and accuracy.[1][2][3]
This guide provides an in-depth examination of the molecular weight and exact mass of 2-(1,4-diazepan-1-yl)-N-ethylacetamide dihydrochloride, a small molecule of interest in pharmaceutical research. We will dissect the theoretical underpinnings of these two key parameters, provide step-by-step calculations, and present a validated experimental workflow for their determination using high-resolution mass spectrometry (HR-MS). This document is intended for researchers, analytical chemists, and drug development professionals who require a robust understanding of how to define and confirm the molecular identity of small molecule drug candidates.
Foundational Concepts: Molecular Weight vs. Exact Mass
The primary source of distinction between molecular weight and exact mass lies in the isotopic composition of elements.[4] Most elements exist in nature as a mixture of stable isotopes, which are atoms of the same element that differ only in their number of neutrons.[5]
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Molecular Weight (or Average Molecular Mass): This value is a weighted average calculated using the standard atomic weights of the constituent elements. The standard atomic weight of an element is itself a weighted average of the masses of its naturally occurring isotopes, factored by their relative abundance.[6] This is the value used for stoichiometric calculations in bulk chemistry (e.g., preparing a solution of a specific molarity).
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Exact Mass (or Monoisotopic Mass): This value is calculated by summing the masses of the most abundant stable isotope of each constituent element in a molecule.[7][8][9] It represents the mass of a single, specific isotopic variant of the molecule. High-resolution mass spectrometers are capable of resolving ions that differ by these minute isotopic mass differences, making exact mass the crucial parameter in MS-based analysis.[10]
The following diagram and table illustrate the core distinction.
Caption: Logical relationship between isotopes and calculation methods.
Table 1: Conceptual Comparison of Molecular Weight and Exact Mass
| Feature | Molecular Weight (Average Mass) | Exact Mass (Monoisotopic Mass) |
|---|---|---|
| Basis | Weighted average of all natural isotopes of each element. | Mass of the single most abundant stable isotope of each element.[8] |
| Value Type | An average value; does not represent a single molecule. | A discrete value for a specific isotopic combination. |
| Primary Use | Stoichiometry, bulk chemical preparations. | High-Resolution Mass Spectrometry (HR-MS), formula determination.[10] |
| Instrumentation | Not directly measured; calculated from standard tables. | Measured by high-resolution mass spectrometers. |
Chemical Identity: 2-(1,4-diazepan-1-yl)-N-ethylacetamide Dihydrochloride
Before proceeding to calculations and experimental design, it is essential to establish the precise chemical identity of the target compound.
Table 2: Core Identifiers for the Target Compound
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | 2-(1,4-diazepan-1-yl)-N-ethylacetamide dihydrochloride | [11][12] |
| CAS Number | 1172095-30-5 | [12] |
| Molecular Formula | C₉H₂₁Cl₂N₃O |[11] |
This molecular formula represents the complete salt, incorporating the free base (C₉H₁₉N₃O) and two equivalents of hydrogen chloride (HCl).[13] The presence of two basic nitrogen atoms in the diazepane ring allows for the formation of a stable dihydrochloride salt.[14]
Theoretical Calculation of Molecular Properties
With the molecular formula established, we can now calculate the theoretical molecular weight and exact mass. The calculations rely on standard atomic mass data.
Table 3: Standard Atomic and Monoisotopic Masses for Calculation
| Element | Standard Atomic Weight ( g/mol ) | Most Abundant Isotope | Monoisotopic Mass (Da) |
|---|---|---|---|
| Carbon (C) | 12.011 | ¹²C | 12.000000 |
| Hydrogen (H) | 1.008 | ¹H | 1.007825 |
| Nitrogen (N) | 14.007 | ¹⁴N | 14.003074 |
| Oxygen (O) | 15.999 | ¹⁶O | 15.994915 |
| Chlorine (Cl) | 35.453 | ³⁵Cl | 34.968853 |
Molecular Weight Calculation
The molecular weight is calculated from the molecular formula C₉H₂₁Cl₂N₃O using the standard atomic weights.
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Carbon: 9 x 12.011 = 108.099
-
Hydrogen: 21 x 1.008 = 21.168
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Chlorine: 2 x 35.453 = 70.906
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Nitrogen: 3 x 14.007 = 42.021
-
Oxygen: 1 x 15.999 = 15.999
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Total Molecular Weight: 108.099 + 21.168 + 70.906 + 42.021 + 15.999 = 258.193 g/mol
This calculated value aligns with data provided by commercial suppliers.[11]
Exact Mass Calculation
The exact mass is calculated for the neutral molecule (C₉H₂₁Cl₂N₃O) using the monoisotopic masses of the most abundant isotopes.
-
Carbon (¹²C): 9 x 12.000000 = 108.000000
-
Hydrogen (¹H): 21 x 1.007825 = 21.164325
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Chlorine (³⁵Cl): 2 x 34.968853 = 69.937706
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Nitrogen (¹⁴N): 3 x 14.003074 = 42.009222
-
Oxygen (¹⁶O): 1 x 15.994915 = 15.994915
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Total Exact Mass: 108.000000 + 21.164325 + 69.937706 + 42.009222 + 15.994915 = 257.106168 Da
This is the theoretical monoisotopic mass of the neutral dihydrochloride compound. However, this is not the species typically observed in electrospray ionization mass spectrometry.
Experimental Determination via LC-MS
The gold standard for determining the exact mass of a small molecule pharmaceutical is Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16] For a pre-charged, polar molecule like a dihydrochloride salt, Electrospray Ionization (ESI) is the ionization technique of choice.
Causality in Method Design
-
Why LC-MS? LC separates the analyte from impurities and matrix components prior to MS detection, which is crucial for accurate mass measurement, especially in complex samples.[1]
-
Why ESI? ESI is a "soft" ionization technique ideal for polar, thermally labile, and pre-charged molecules. It transfers ions from solution into the gas phase with minimal fragmentation. Given that the analyte is a salt, it is already ionized in solution, making it perfectly suited for ESI in positive ion mode.[2]
-
Why High-Resolution MS? To confirm an elemental composition, mass accuracy in the low parts-per-million (ppm) range is required. This necessitates the use of a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument.[10]
Expected Ion in ESI-MS
In a typical positive-ion ESI experiment, the dihydrochloride salt will be observed as the protonated free base. The two chloride counter-ions will dissociate in solution. The free base (C₉H₁₉N₃O) will become protonated, resulting in the cation [C₉H₁₉N₃O + H]⁺ .
Theoretical Exact Mass of Observed Ion:
-
C₉H₂₀N₃O⁺: (9 x 12.000000) + (20 x 1.007825) + (3 x 14.003074) + (1 x 15.994915) = 186.16044 Da
This is the m/z (mass-to-charge ratio) value we expect to observe with high accuracy in our experiment.
Experimental Workflow
The following workflow outlines a self-validating protocol for exact mass determination.
Caption: Experimental workflow for exact mass determination by LC-MS.
Data Interpretation and Validation
Acquiring the data is only half the process; rigorous interpretation is required to validate the compound's identity.
Mass Accuracy and Error Calculation
The primary validation is to compare the experimentally measured m/z with the theoretical exact mass of our expected ion (186.16044 Da). The difference is expressed as mass error in parts-per-million (ppm).
Formula for Mass Error: Mass Error (ppm) = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] x 10⁶
For structure confirmation in drug development, a mass error of < 5 ppm is typically required, with < 2 ppm being common for modern instrumentation.[17]
Isotopic Pattern Analysis
A key feature of mass spectrometry is its ability to detect molecules containing heavier isotopes. For our observed ion [C₉H₂₀N₃O]⁺, the most significant isotopic peak after the monoisotopic peak (A) will be the A+1 peak, which arises primarily from the natural abundance of ¹³C (1.07%).[5][10] The theoretical relative intensity of the A+1 peak can be calculated, and its presence in the experimental spectrum at the correct intensity provides a secondary level of confirmation for the proposed elemental formula.
Table 4: Summary of Calculated and Expected Values
| Parameter | Compound/Ion | Value | Relevance |
|---|---|---|---|
| Molecular Weight | C₉H₂₁Cl₂N₃O | 258.193 g/mol | Bulk Chemistry, Stoichiometry |
| Exact Mass (Neutral) | C₉H₂₁Cl₂N₃O | 257.10617 Da | Theoretical value for the neutral salt |
| Expected Ion (ESI-MS) | [C₉H₁₉N₃O + H]⁺ | 186.16044 Da | Target m/z for experimental validation |
Conclusion
The accurate determination of molecular weight and exact mass is a non-negotiable step in the characterization of pharmaceutical compounds. For 2-(1,4-diazepan-1-yl)-N-ethylacetamide dihydrochloride (C₉H₂₁Cl₂N₃O), the calculated molecular weight is 258.193 g/mol , a value essential for gravimetric and stoichiometric work. The far more precise theoretical exact mass of the neutral molecule is 257.10617 Da.
However, from an analytical and drug development perspective, the most critical value is the theoretical exact mass of the species observed in a high-resolution mass spectrometer. Using the industry-standard LC-ESI-MS technique, this compound is detected as the protonated free base, [C₉H₁₉N₃O + H]⁺, with a target m/z of 186.16044 Da . Experimental verification of this value to within 5 ppm, coupled with an analysis of the isotopic pattern, provides unequivocal confirmation of the compound's elemental composition and, by extension, its molecular identity. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing drug candidates through the development pipeline.
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